molecular formula C14H9Cl3O3 B1275726 5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid CAS No. 62176-37-8

5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid

Cat. No. B1275726
CAS RN: 62176-37-8
M. Wt: 331.6 g/mol
InChI Key: YLRVNVFRKCEBEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid, also known as 5-Cl-2-(DCB)B, is an organic compound that is widely used in research and industrial applications. It is a white crystalline solid with a molecular weight of 310.3 g/mol and a melting point of 125-126°C. 5-Cl-2-(DCB)B is used as a reagent in the synthesis of various compounds, such as dyes, pharmaceuticals, and pesticides. It is also used as a catalyst in the production of polymers and other materials. Additionally, 5-Cl-2-(DCB)B has been studied for its potential applications in the field of medicine and biochemistry.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives : Research by Chaitanya et al. (2017) focused on the synthesis of substituted derivatives from 5-chloro-2-[(chloroacetyl)amino]benzoic acid. This process involved cyclization and oxidation reactions, characterizing the final products using various spectral analyses (Chaitanya et al., 2017).
  • Industrial Process Scale-Up : Zhang et al. (2022) detailed the scale-up of a key intermediate structurally similar to 5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid for the synthesis of SGLT2 inhibitors, focusing on cost-effective and scalable production methods (Zhang et al., 2022).
  • Crystallographic Study : A study by Pramanik et al. (2019) involved the crystallographic analysis of benzoic acid derivatives, providing insights into the molecular structures and interactions of compounds similar to 5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid (Pramanik et al., 2019).

Biological and Chemical Applications

  • Antimicrobial Activity : The antimicrobial properties of benzoic acid derivatives were investigated by Limban et al. (2008), who found that certain derivatives exhibited specific antimicrobial activities against various microbial strains (Limban et al., 2008).
  • Thermodynamic Study : Reschke et al. (2016) conducted a thermodynamic study on benzoic acid and its derivatives, including chlorobenzoic acids, which are structurally related to the compound . Their work focused on phase behavior modeling, important for pharmaceutical process design (Reschke et al., 2016).
  • Synthesis of New Compounds : Mays Neamah M and Jassim (2022) reported the use of a similar compound, 4-((4-chlorobenzoyl)oxy) benzoic acid, for synthesizing new thiazole heterocycles with potential antimicrobial and analgesic activities (Mays Neamah M & Jassim, 2022).

properties

IUPAC Name

5-chloro-2-[(3,4-dichlorophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3O3/c15-9-2-4-13(10(6-9)14(18)19)20-7-8-1-3-11(16)12(17)5-8/h1-6H,7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRVNVFRKCEBEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1COC2=C(C=C(C=C2)Cl)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399309
Record name 5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid

CAS RN

62176-37-8
Record name 5-Chloro-2-[(3,4-dichlorophenyl)methoxy]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62176-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.